4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Pharmacological Applications
Sulfonamides, including compounds similar to 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their diverse pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). Furthermore, studies on chemotherapeutic agents have explored the synthesis of quinoline and naphthyridine sulfonamide or phosphonic acid derivatives, which highlights the potential use of such compounds in antimicrobial treatments, though significant activity was not noted in one study (Yanagisawa et al., 1973).
Synthesis and Chemical Properties
The synthesis of pyrrolo-/indolo[1,2-a]quinolines, which are structurally related to the compound , from gem-dibromovinyls and sulphonamides has been reported. This involves a Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, demonstrating the compound's relevance in organic synthesis and its potential photophysical properties (Kiruthika et al., 2014). Moreover, research into the polymorphic modifications of similar compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possess diuretic properties, further underscores the versatility and potential applications of these compounds in the realm of medicinal chemistry and drug development (Shishkina et al., 2018).
Antimicrobial and Antitumor Activities
Substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, structurally akin to 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been synthesized and tested for their antibacterial activities, showing potent activity against gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Additionally, the synthesis of new Pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells highlights the potential application of similar compounds in cancer therapy (Carullo et al., 2021).
properties
IUPAC Name |
11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-8-18(9-4-2)23(21,22)15-11-13-5-6-16(20)19-10-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKEBCAENOAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.